molecular formula C6H4Cl3NO B3049185 2,3,5-Trichloro-4-methoxypyridine CAS No. 1970-42-9

2,3,5-Trichloro-4-methoxypyridine

Cat. No. B3049185
CAS RN: 1970-42-9
M. Wt: 212.5 g/mol
InChI Key: PXTGHSCDDIDPPA-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-methoxypyridine (TCMP) is a chemical compound with the molecular formula C6H3Cl3NO. It is a pale yellow crystalline solid that is widely used in scientific research applications. TCMP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes TCMP a valuable tool for studying the role of acetylcholine in the nervous system and for developing new treatments for diseases that involve acetylcholine dysfunction.

Scientific Research Applications

1. Characterization and Structural Analysis

  • NMR Analysis and Structural Verification : 2,3,5-Trichloro-4-methoxypyridine has been utilized in the NMR analysis for verifying the structures of hydroxytrichloropicolinic acids. The one-bond chlorine-isotope effect in 13C NMR spectra was demonstrated as an effective tool for identifying chlorinated carbons in such chlorinated compounds, enhancing the capabilities for solving structural problems in this domain (Irvine, Cooper, & Thornburgh, 2008).

2. Organic Synthesis and Chemical Reactivity

  • Role in Lithiation Processes : The compound played a role in research exploring the lithiation pathway of related pyridine compounds. Understanding the lithiation process and the influence of different protons on the pyridine nucleus is crucial for the advancement of organic synthesis methods (Gros, Choppin, & Fort, 2003).
  • Synthesis of Fluorophores : 2,3,5-Trichloro-4-methoxypyridine derivatives have been synthesized for the study of their photophysical properties, contributing to the development of highly emissive fluorophores. These studies are significant in the field of material sciences and could have applications in developing new fluorescent materials (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
  • Synthesis of Lycopodium Alkaloids : Methoxypyridines, including compounds related to 2,3,5-Trichloro-4-methoxypyridine, have been used in the synthesis of Lycopodium alkaloids, showcasing its role in complex organic syntheses (Bisai & Sarpong, 2010).

3. Material Science and Electrochemistry

  • Electrochemical Functionalization : Research has been conducted on the use of protic ionic liquid based on 2-methoxypyridine for the electrochemical functionalization of glassy carbon electrode surfaces. This demonstrates the compound's utility in advanced material sciences and electrochemistry (Shul et al., 2013).

4. Biodegradation and Environmental Applications

  • Biodegradation of Pesticides : A study on the biodegradation of organophosphate pesticides identified 2,3,5-Trichloro-6-methoxypyridine as a metabolite. This highlights its relevance in environmental chemistry and the understanding of biodegradation pathways of hazardous substances (Soares et al., 2021).

properties

IUPAC Name

2,3,5-trichloro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTGHSCDDIDPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618575
Record name 2,3,5-Trichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloro-4-methoxypyridine

CAS RN

1970-42-9
Record name 2,3,5-Trichloro-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1970-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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